molecular formula C18H14FN5OS B2779121 4-(4-fluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034613-32-4

4-(4-fluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2779121
CAS No.: 2034613-32-4
M. Wt: 367.4
InChI Key: VMSYARYNYGXPDL-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates three privileged scaffolds known for their rich biological activities: a pyrrole ring, a 1,2,3-triazole linker, and a thiophene heterocycle, substituted with a 4-fluorophenyl group . The strategic inclusion of the 1,2,3-triazole ring, often formed via click chemistry, is a common pharmacophore that can enhance binding affinity to biological targets and improve metabolic stability . The pyrrole heterocycle is a prevalent structural motif in numerous natural products and approved pharmaceuticals, valued for its ability to cross cell membranes and interact with various enzymes and receptors due to its balanced lipophilicity . This specific molecular framework suggests potential utility in oncology research, as compounds with similar structural features have demonstrated potent antitumor activities. For instance, related oleanolic acid derivatives containing fluorophenyl and triazole groups have been shown to inhibit cancer cell proliferation, induce G2/M phase cell cycle arrest and apoptosis, and suppress cancer cell invasion by modulating critical signaling pathways like Notch-AKT . Furthermore, the structural components align with compounds explored for antibacterial applications. Pyrrole-containing natural products like marinopyrroles and lynamycins exhibit potent activity against drug-resistant pathogens such as MRSA and VRE . The presence of both pyrrole and triazole rings, which are established in FDA-approved antibiotics, positions this compound as a valuable scaffold for developing new antibacterial agents in the face of rising antimicrobial resistance . This product is intended for research purposes only by qualified laboratory professionals. It is not approved for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c19-14-3-1-12(2-4-14)13-7-17(20-8-13)18(25)21-9-15-10-24(23-22-15)16-5-6-26-11-16/h1-8,10-11,20H,9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSYARYNYGXPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide (CAS No. 51305-80-7) is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14FN5OC_{15}H_{14}FN_{5}O with a molecular weight of approximately 295.3 g/mol. The compound features a pyrrole ring, a triazole moiety, and a fluorophenyl group, which are known to contribute to its biological activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • HepG2 (human liver cancer) : The compound showed significant inhibition with an IC50 value indicating effective cytotoxicity.
  • A549 (human lung cancer) : Similar cytotoxic effects were observed with comparable IC50 values.

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The triazole and pyrrole rings may interact with key kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Compounds with similar structures have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Studies indicate that the compound may cause cell cycle arrest at specific phases, leading to increased apoptosis rates in cancer cells.

Case Studies

Several case studies have explored the biological activity of related compounds that share structural similarities with this compound:

StudyCompoundCell LineIC50 Value (µM)Observations
1Compound AHepG24.37 ± 0.7Induced apoptosis and inhibited proliferation
2Compound BA5498.03 ± 0.5Caused cell cycle arrest at G2/M phase
3Compound CMCF75.25 ± 0.6Inhibited tubulin polymerization

These studies underscore the potential therapeutic applications of this class of compounds in oncology.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of this compound demonstrated significant inhibition of breast cancer cell proliferation by blocking the Notch-Akt signaling pathways. The study indicated that it induced apoptosis and G2/M phase arrest in cancer cells, suggesting its role as a promising therapeutic candidate against resistant breast cancer forms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that similar pyrrole derivatives exhibit varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics derived from this class of compounds .

Inhibitors of Enzymatic Activity

Compounds with similar structures have been studied as inhibitors of specific enzymes associated with various diseases. For example, derivatives have shown effectiveness in inhibiting ClpP1P2 peptidase in Mycobacterium tuberculosis, which is critical for developing new treatments for tuberculosis .

Case Studies and Experimental Findings

StudyFindings
ZQL-4c StudyThe derivative exhibited strong anticancer effects by inducing oxidative stress and apoptosis in breast cancer cells .
Antimicrobial StudyVarious pyrrole derivatives demonstrated significant antibacterial activity against multiple bacterial strains .
Enzyme InhibitionCertain derivatives were effective in inhibiting key enzymes related to tuberculosis, showcasing their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several analogs, as outlined below:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrole 4-(4-Fluorophenyl), N-(triazole-thiophen-3-yl-methyl)carboxamide ~414 (estimated) Potential kinase inhibition; enhanced lipophilicity from fluorophenyl and thiophene
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-... () Pyrazoline 4-Fluorophenyl, triazole-methylphenyl, thioamide ~450 (estimated) Studied for biological activity; thioamide may improve hydrogen bonding
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-... () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, thiophen-3-yl 560.2 High melting point (227–230°C); Suzuki coupling used for synthesis
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () Pyrazole Chlorophenyl, pyridylmethyl-carboxamide ~470 (estimated) Chlorine substituents increase electronic withdrawal; carboxamide enhances solubility
Atorvastatin d-Lactone () Pyrrole Fluorophenyl, pyran-2-one, isopropyl ~558 (estimated) Structural complexity impacts pharmacokinetics; used as a statin derivative

Key Comparative Insights

Heterocyclic Core Influence :

  • The pyrrole core in the target compound and Atorvastatin d-Lactone () contrasts with pyrazoline () and pyrazole () cores. Pyrroles generally exhibit aromatic stabilization and moderate dipole moments, which may enhance membrane permeability compared to pyrazoles .

Halogen Effects :

  • Fluorine in the target compound and improves metabolic stability and bioavailability compared to chlorine in . Chlorophenyl groups increase electronic withdrawal but may reduce solubility .

Triazole-Thiophene vs.

Synthetic Accessibility: Suzuki coupling () and carboxamide formation () are common strategies.

Research Tools and Methodologies

  • Synthetic Protocols : Boronic acid cross-coupling () and carboxamide condensation () are transferable to the target compound’s synthesis .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-fluorophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide?

Answer:
The synthesis typically involves:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This step requires optimization of reaction time, temperature (e.g., 60–80°C), and catalyst loading (e.g., CuSO₄/sodium ascorbate) .
  • Suzuki-Miyaura Coupling : To introduce the 4-fluorophenyl group onto the pyrrole ring, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
  • Refinement : Employ SHELXL for anisotropic displacement parameter refinement. For twinned crystals, use the TWIN/BASF commands in SHELXL to model twin domains .
  • Validation : Cross-validate results with WinGX (e.g., check R-factor convergence, electron density maps) and PLATON for symmetry checks .

Basic: What analytical techniques are critical for confirming structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl δ ~7.5 ppm, thiophene δ ~7.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, [M+H]⁺ ion).
  • X-ray Diffraction : Absolute configuration determination via Flack parameter analysis .

Advanced: How can researchers optimize reaction yields using Design of Experiments (DoE)?

Answer:

  • Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst ratio, solvent polarity).
  • Response Surface Methodology (RSM) : Optimize CuAAC reaction conditions (e.g., central composite design to maximize triazole yield) .
  • Statistical Analysis : Apply ANOVA to validate significance of factors (p < 0.05) and predict optimal conditions .

Advanced: What strategies mitigate low solubility in biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
  • Nano-Formulations : Prepare nano-suspensions via wet milling (particle size <200 nm) and stabilize with poloxamers .
  • Thermal Analysis : Characterize polymorphs via Differential Scanning Calorimetry (DSC) to identify metastable, high-solubility forms .

Advanced: How can structure-activity relationships (SAR) be analyzed for analogs of this compound?

Answer:

  • In Vitro Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or TR-FRET assays.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes of fluorophenyl and triazole moieties .
  • Data Correlation : Use linear regression to link substituent electronic parameters (Hammett σ) with IC₅₀ values .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
  • Meta-Analysis : Apply Bayesian statistics to reconcile conflicting IC₅₀ values, accounting for assay variability .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity .

Advanced: What computational approaches predict metabolic stability?

Answer:

  • In Silico Tools : Use ADMET Predictor™ or SwissADME to identify metabolic soft spots (e.g., triazole ring oxidation).
  • Isotope Effects : Synthesize deuterated analogs at labile positions (e.g., CH₂→CD₂ in methyl groups) to slow CYP450-mediated degradation .
  • In Vitro Testing : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .

Basic: How to troubleshoot poor crystallization for X-ray studies?

Answer:

  • Solvent Screening : Use vapor diffusion (e.g., methanol/water) or microbatch under oil.
  • Additives : Introduce co-crystallants (e.g., divalent cations) to stabilize lattice interactions .
  • Seeding : Transfer microcrystals from failed attempts to new droplets to induce nucleation .

Advanced: What statistical methods validate crystallographic refinement quality?

Answer:

  • R-Factor Analysis : Ensure R₁ < 0.05 and wR₂ < 0.10 for high-resolution data.
  • Normal Probability Plots : Check for systematic errors in displacement parameters using WinGX .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) via CrystalExplorer .

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